6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-4H-indeno[1,2-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16-13-8-6-11(20-3)10(19-2)5-7(8)4-9(13)12(15-16)14(17)18/h5-6H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGJBFUADJAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC3=CC(=C(C=C32)OC)OC)C(=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the Fischer indole synthesis can be adapted to create the indeno[1,2-c]pyrazole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and solvents that are both effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique indeno[1,2-c]pyrazole core allows for the introduction of various functional groups through chemical modifications.
2. Biology:
- Drug Development: Derivatives of this compound may exhibit biological activity, making them candidates for drug development. The potential for therapeutic applications includes anti-inflammatory and anti-cancer properties due to its interaction with biological targets .
3. Industry:
- Advanced Materials Production: The compound can be utilized in the production of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. This is particularly relevant in the fields of nanotechnology and polymer science.
Preparation Methods
Synthetic Routes:
The synthesis typically involves multiple steps starting from readily available precursors. One common method is the Fischer indole synthesis adapted to create the indeno[1,2-c]pyrazole core. This method allows for the controlled cyclization of appropriate intermediates under specific conditions.
Industrial Production:
In industrial settings, optimizing synthetic routes is crucial to maximize yield and purity while minimizing costs and environmental impact. This often includes using effective catalysts and solvents that are sustainable.
Chemical Reactions Analysis
Types of Reactions:
6,7-Dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid can undergo several chemical reactions:
- Oxidation: Introduces additional functional groups.
- Reduction: Alters the oxidation state.
- Substitution: Replaces one functional group with another to create derivatives with different properties.
Common Reagents:
Reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions (temperature, solvent) are carefully controlled to achieve desired outcomes.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and biological activities of related indeno[1,2-c]pyrazole derivatives:
Key Observations :
- Methyl vs. In contrast, 1-aryl derivatives exhibit stronger affinity for cannabinoid receptors due to hydrophobic interactions with CB2’s transmembrane domain .
- Carboxylic Acid vs. Carboxamide : The free carboxylic acid (target compound) is less membrane-permeable than carboxamide derivatives, limiting its utility in central nervous system (CNS) targeting .
Carbonic Anhydrase Inhibition
Derivatives like 15 (carboxamide) may show enhanced potency due to improved binding interactions with CA active sites .
Cannabinoid Receptor Affinity
- Structurally similar 1-aryl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamides demonstrate nanomolar affinity for CB2, making them candidates for inflammatory and neuropathic pain management .
Biological Activity
6,7-Dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.298 g/mol. The compound features a unique indeno-pyrazole structure that contributes to its diverse biological activities.
Research indicates that compounds within the pyrazole class exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanisms often involve the modulation of inflammatory pathways and inhibition of specific enzymes.
Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazole compounds could significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized compounds showed up to 93% inhibition of IL-6 at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential applications in diseases where oxidative damage is a contributing factor.
Case Studies and Experimental Findings
- Anti-Cancer Activity :
- Analgesic Effects :
- Neuroprotective Effects :
Data Tables
Q & A
Q. What are the optimal synthetic routes for 6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer : The synthesis of this compound involves multi-step heterocyclic chemistry, typically starting with functionalized indene or pyrazole precursors. Key steps include:
- Cyclocondensation : Reacting substituted indene derivatives with pyrazole-forming reagents (e.g., hydrazine derivatives) under reflux conditions in polar aprotic solvents like DMF or DMSO.
- Methoxy Group Incorporation : Methoxylation via nucleophilic substitution or demethylation-protection strategies to ensure regioselectivity .
- Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between variables (e.g., reaction time vs. yield) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer :
- 1H/13C NMR : Focus on resolving methoxy (δ 3.8–4.0 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the indeno-pyrazole scaffold .
- HPLC-MS : Employ reverse-phase C18 columns with mobile phases containing 0.1% formic acid to enhance ionization. Monitor for [M+H]+ ions with m/z ≈ 330–350 .
- IR Spectroscopy : Confirm carboxylic acid O-H stretches (2500–3000 cm⁻¹) and pyrazole C=N bands (~1600 cm⁻¹) .
Q. How can solubility limitations in aqueous buffers be addressed for biological assays?
Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based solubilization .
- Derivatization : Convert the carboxylic acid to a sodium or potassium salt via treatment with NaOH/KOH in ethanol .
- pH Adjustment : Solubility increases above pH 7 due to deprotonation of the carboxylic acid group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer :
- Bioassay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and control for batch-to-batch compound purity via HPLC .
- Mechanistic Profiling : Use kinase inhibition panels or molecular docking to validate target specificity. For example, compare binding affinities against homologous enzymes .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify outliers in IC₅₀ datasets from multiple studies .
Q. How can computational methods predict reactivity or stability of derivatives under varying conditions?
Methodological Answer :
- DFT Calculations : Model the electron density of the pyrazole ring to predict sites for electrophilic substitution .
- MD Simulations : Assess stability in solvated environments (e.g., water, lipid bilayers) to guide formulation design .
- Degradation Pathways : Use Arrhenius plots to extrapolate shelf-life from accelerated stability studies (40°C/75% RH for 3 months) .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in derivatives?
Methodological Answer :
Q. How can regioselectivity challenges in derivative synthesis be mitigated?
Methodological Answer :
Q. What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer :
Q. How can green chemistry principles be applied to improve synthetic efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
